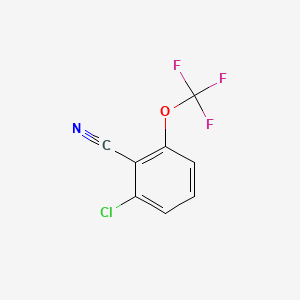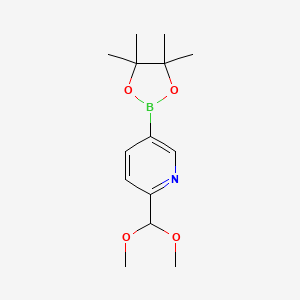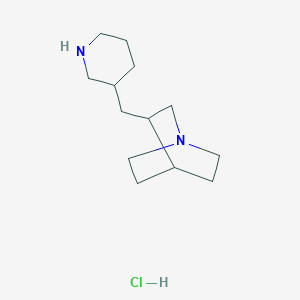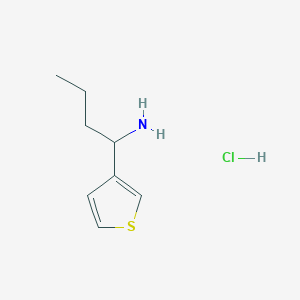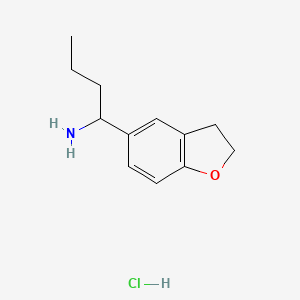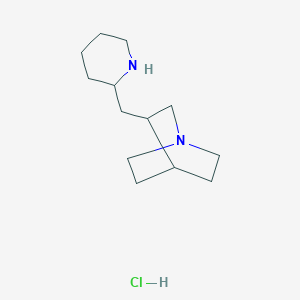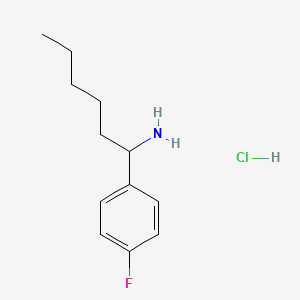
1-(4-Fluorophenyl)hexan-1-amine hydrochloride
Vue d'ensemble
Description
1-(4-Fluorophenyl)hexan-1-amine hydrochloride, also known by its chemical formula C₁₂H₁₉ClFN, is a compound with a molecular weight of 231.74 g/mol. It falls under the category of amines and is characterized by the presence of a fluorine-substituted phenyl group attached to a hexyl amine chain. The hydrochloride salt form enhances its solubility in water and facilitates its use in various applications .
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)hexan-1-amine hydrochloride involves several steps. One common approach is the N-alkylation of 4-fluorophenylbutanone with hexylamine, followed by conversion to the hydrochloride salt. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The compound’s molecular structure consists of a hexyl amine chain (C₆H₁₃N) attached to a 4-fluorophenyl group (C₆H₄F). The hydrochloride salt adds an additional chlorine atom (Cl) to the structure. The arrangement of atoms and bonds determines its chemical properties and reactivity .
Chemical Reactions Analysis
1-(4-Fluorophenyl)hexan-1-amine hydrochloride can participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and reductive processes. Its reactivity depends on the functional groups present and the reaction conditions .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Electrophilic Amination and Synthesis Techniques
Research demonstrates the utility of 4-fluorophenyl-related compounds in electrophilic amination reactions, highlighting innovative pathways for synthesizing complex amines. Bombek et al. (2004) explored the electrophilic amination of 4-fluorophenol with diazenes, revealing a process that involves the complete removal of the fluorine atom, thus providing a novel method for introducing amino groups into aromatic compounds Electrophilic amination of 4-fluorophenol with diazenes: a complete removal of the fluorine atom.
Supramolecular Chemistry and Sensor Development
In supramolecular chemistry, fluorophenyl groups play a pivotal role in the development of complex molecular structures with potential applications in sensing technologies. Wang et al. (2011) demonstrated the use of amine- or maleimide-functionalized isophthalate in coordination-driven self-assembly, forming hexagonal prisms that could be post-modified to incorporate new functionalities. This research has implications for constructing materials capable of sensing or biological recognition Post-self-assembly covalent chemistry of discrete multicomponent metallosupramolecular hexagonal prisms.
Antimicrobial and Antioxidant Activities
Compounds incorporating the 4-fluorophenyl motif have been investigated for their biological activities, including antimicrobial and antioxidant effects. Arutyunyan et al. (2012) synthesized a series of amines and their derivatives, showing significant antibacterial activity, suggesting potential for pharmaceutical applications in combating bacterial infections Synthesis, antibacterial, and antioxidant activity of [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates.
Pharmaceutical Applications
The fluorophenyl group is a key structural element in the design of novel pharmaceuticals due to its ability to modulate biological activity. The synthesis and evaluation of 1-aryl-3-phenethylamino-1-propanone hydrochlorides by Mete et al. (2007) exemplify the pursuit of new cytotoxic agents, highlighting the compound's potential as potent anticancer agents Synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides as possible potent cytotoxic agents.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)hexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10;/h6-9,12H,2-5,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNFVFUULQPXDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)hexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



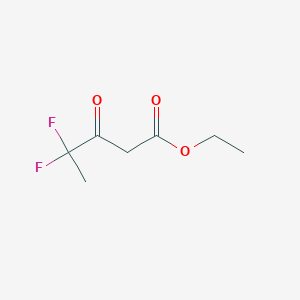
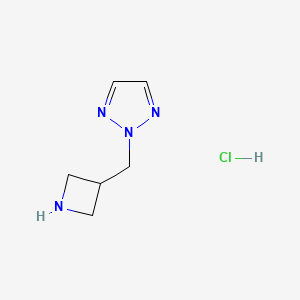
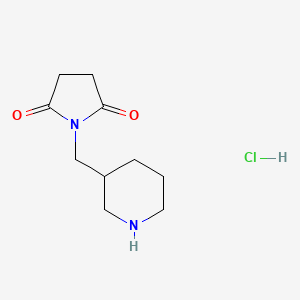
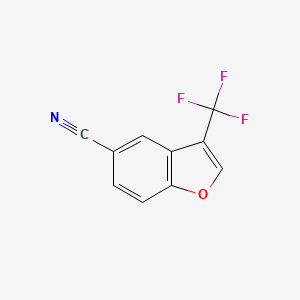
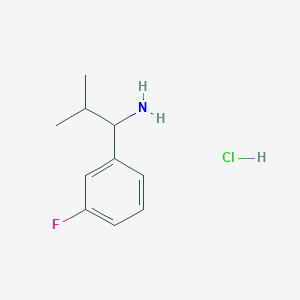
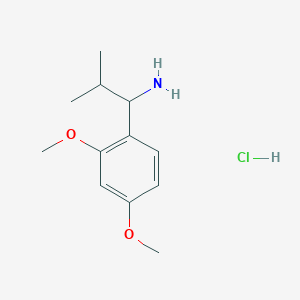
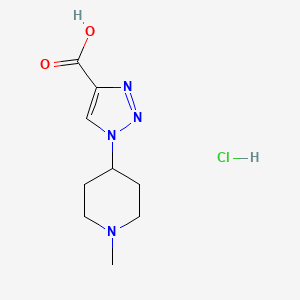
![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)
